3-Hexene-2,5-diol

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60702. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

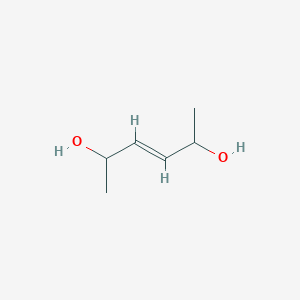

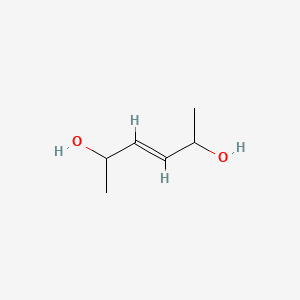

Structure

3D Structure

Eigenschaften

IUPAC Name |

(E)-hex-3-ene-2,5-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-5(7)3-4-6(2)8/h3-8H,1-2H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQSWYJHDAKIVIM-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=CC(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(/C=C/C(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7319-23-5 | |

| Record name | 3-Hexene-2,5-diol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60702 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Hexene-2,5-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of 3-Hexene-2,5-diol Isomers

Introduction

3-Hexene-2,5-diol is a bifunctional organic molecule that serves as a valuable chiral building block in asymmetric synthesis, particularly in the development of pharmaceuticals and complex natural products. Its structure, featuring a central carbon-carbon double bond and two stereogenic centers, gives rise to a rich isomeric landscape. Understanding the distinct physical properties of each isomer is paramount for researchers in synthesis, purification, and drug development, as these properties dictate separation strategies, reaction kinetics, and ultimately, the biological activity and formulation of target molecules.

This technical guide provides a comprehensive exploration of the physical properties of the geometric and stereoisomers of this compound. Moving beyond a simple data repository, this document delves into the structural basis for the variation in these properties and presents detailed, field-proven methodologies for their determination and for the differentiation of the isomers. This guide is structured to provide not only the "what" but the "why," equipping researchers with the foundational knowledge to make informed experimental decisions.

Chapter 1: The Isomeric Landscape of this compound

The structural complexity of this compound originates from two key features: a C3-C4 double bond, which allows for geometric isomerism, and chiral carbons at the C2 and C5 positions, which give rise to stereoisomerism.[1]

-

Geometric Isomerism : The restricted rotation around the double bond results in two geometric isomers:

-

(E)-3-hexene-2,5-diol (trans) : The carbon chains attached to the double bond are on opposite sides.

-

(Z)-3-hexene-2,5-diol (cis) : The carbon chains are on the same side of the double bond.[1]

-

-

Stereoisomerism : Each carbon bearing a hydroxyl group (C2 and C5) is a stereocenter. For each geometric isomer, this leads to three possible stereoisomers:

-

A pair of enantiomers : (2R,5R) and (2S,5S), which are non-superimposable mirror images.

-

A meso compound : (2R,5S), which is superimposable on its mirror image ((2S,5R)) due to an internal plane of symmetry and is therefore achiral and optically inactive.[1]

-

This combination results in a total of six distinct stereoisomers for this compound. The relationships between these isomers are visualized in the diagram below.

Chapter 2: Comparative Analysis of Physical Properties

Table 1: Physical Properties of this compound Isomers

| Property | (E)-Isomers (trans) | (Z)-Isomers (cis) | Data Source & Type |

|---|---|---|---|

| Molecular Formula | C₆H₁₂O₂ | C₆H₁₂O₂ | N/A |

| Molecular Weight | 116.16 g/mol | 116.16 g/mol | PubChem[2] |

| Boiling Point (Tb) | ~251.17 °C (524.32 K) | Not specified, but expected to be slightly lower than (E)-isomer | Cheméo (Joback Method, Estimated)[3] |

| Melting Point (Tf) | ~-29.21 °C (243.94 K) | Not specified, but expected to be lower than (E)-isomer for chiral pairs. The meso-isomer may have a different melting point. | Cheméo (Joback Method, Estimated)[3] |

| Topological Polar Surface Area | 40.5 Ų | 40.5 Ų | PubChem (Computed)[2][4] |

| XLogP3-AA (LogP) | 0.0 | 0.0 | PubChem (Computed)[2][4] |

| Optical Rotation [α] | Non-zero for (2R,5R) & (2S,5S) isomers. Zero for the meso isomer. | Non-zero for (2R,5R) & (2S,5S) isomers. Zero for the meso isomer. | Theoretical Principle |

Expert Insights on Property Trends:

-

Boiling Point: The two hydroxyl groups allow for strong intermolecular hydrogen bonding, leading to a relatively high boiling point. The (E)-isomer is generally expected to have a slightly higher boiling point than the (Z)-isomer due to its more linear shape, which allows for more effective intermolecular interactions. Diastereomers (e.g., the meso form vs. the chiral pair) will have different boiling points, enabling potential separation by fractional distillation, although this can be challenging.

-

Melting Point: The melting point is highly dependent on the efficiency of crystal lattice packing. The more symmetrical (E)-isomers tend to pack more efficiently than the less symmetrical (Z)-isomers, often resulting in higher melting points. Furthermore, racemic mixtures of enantiomers can sometimes have different melting points than the pure enantiomers. The meso compounds, being diastereomers of the chiral pairs, will have distinct melting points.

-

Solubility: The presence of two hydroxyl groups makes all isomers relatively polar and capable of hydrogen bonding with water. They are expected to be soluble in water and other polar protic solvents like ethanol.

-

Optical Activity: This is a defining property for the chiral isomers. The (2R,5R) and (2S,5S) enantiomers will rotate plane-polarized light to an equal but opposite degree. The meso isomers, being achiral, will not rotate plane-polarized light and are optically inactive.[1]

Chapter 3: Spectroscopic Characterization

Spectroscopic techniques are indispensable for distinguishing between the isomers of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful tools for differentiating both geometric and stereoisomers.

-

Differentiating (E) and (Z) Isomers: The key diagnostic is the vicinal coupling constant (³JHH) between the two vinylic protons (H-3 and H-4). The magnitude of this coupling is dependent on the dihedral angle between the protons, as described by the Karplus relationship.

-

For the (E)-isomer (trans) , the vinylic protons are anti-periplanar (180° dihedral angle), resulting in a large coupling constant, typically in the range of 11-18 Hz .

-

For the (Z)-isomer (cis) , the vinylic protons are syn-periplanar (0° dihedral angle), resulting in a smaller coupling constant, typically in the range of 6-15 Hz . This significant difference provides an unambiguous method for assigning the geometry of the double bond.

-

-

Differentiating Diastereomers:

-

¹³C NMR: The number of signals can be diagnostic. In the meso isomers, the molecular symmetry means that C1 is equivalent to C6, C2 to C5, and C3 to C4. This results in only three carbon signals. In the chiral (RR/SS) isomers, this symmetry is absent, and six distinct carbon signals would be expected.

-

¹H NMR: The chemical environments of protons in diastereomers are different. Therefore, the ¹H NMR spectra of the meso and chiral isomers will differ in their chemical shifts and coupling patterns. For complex cases, derivatization with a chiral agent can be used to exaggerate these differences (see Chapter 4).

-

Infrared (IR) Spectroscopy

While less definitive than NMR for stereoisomer differentiation, IR spectroscopy provides crucial functional group information. All isomers will exhibit:

-

A strong, broad absorption in the range of 3200-3600 cm⁻¹ , characteristic of the O-H stretching of the alcohol groups.

-

A medium absorption around 1650-1680 cm⁻¹ for the C=C stretch. The (E)-isomer may show a weak or absent C=C stretch due to a lack of a dipole moment change during the vibration.

-

A strong C-O stretching absorption between 1000-1250 cm⁻¹ .

Chapter 4: Experimental Methodologies

The following section details the protocols for synthesizing, separating, and characterizing the isomers of this compound. The choice of methodology is critical for achieving pure samples for property determination.

Synthesis via Stereoselective Reduction

The most common route to this compound isomers is the partial reduction of the corresponding alkyne, 3-hexyne-2,5-diol. The choice of catalyst dictates the geometry of the resulting double bond.

-

Synthesis of (Z)-Isomers (cis):

-

Causality: Catalytic hydrogenation using a "poisoned" catalyst like Lindlar's catalyst (palladium on calcium carbonate, treated with lead acetate and quinoline) allows for the delivery of hydrogen to one face of the alkyne, resulting in a syn-addition and the formation of the (Z)-alkene.

-

Protocol:

-

Dissolve 3-hexyne-2,5-diol in a suitable solvent (e.g., ethanol or ethyl acetate).

-

Add Lindlar's catalyst (typically 5-10% by weight).

-

Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (often using a balloon).

-

Stir the mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Remove the solvent under reduced pressure to yield the crude (Z)-3-hexene-2,5-diol.

-

-

-

Synthesis of (E)-Isomers (trans):

-

Causality: A dissolving metal reduction, such as with sodium in liquid ammonia, proceeds via a radical anion intermediate. This intermediate preferentially adopts a more stable trans configuration before being protonated, leading to the (E)-alkene.

-

Protocol:

-

Set up a reaction flask with a dry ice/acetone condenser and add liquid ammonia at -78 °C.

-

Add small pieces of sodium metal until a persistent blue color is observed.

-

Add a solution of 3-hexyne-2,5-diol in a co-solvent like THF dropwise.

-

Stir the reaction at -78 °C until the starting material is consumed.

-

Quench the reaction carefully by adding a proton source, such as ammonium chloride.

-

Allow the ammonia to evaporate.

-

Extract the product with an organic solvent (e.g., diethyl ether), wash with brine, dry over sodium sulfate, and concentrate to yield the crude (E)-3-hexene-2,5-diol.

-

-

Separation of Stereoisomers by Chiral HPLC

High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the definitive method for separating the enantiomers and the meso isomer.

-

Causality: A CSP contains a chiral selector that forms transient, diastereomeric complexes with the enantiomers of the analyte. These complexes have different energies and stabilities, leading to different retention times on the column and thus, separation. The meso compound, being a diastereomer of the enantiomers, will also have a different retention time.

-

Protocol:

-

Column Selection: Choose a suitable CSP. Polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H) are often effective for separating chiral alcohols.

-

Mobile Phase Optimization: A typical mobile phase for normal-phase chiral HPLC is a mixture of hexane and a polar alcohol modifier like isopropanol or ethanol. The ratio is optimized to achieve baseline separation (e.g., 90:10 hexane:isopropanol).

-

Sample Preparation: Dissolve the mixture of isomers in the mobile phase at a low concentration (e.g., 1 mg/mL).

-

Injection and Elution: Inject the sample onto the column and monitor the eluent with a UV detector (if the molecule has a chromophore) or a refractive index detector.

-

Data Analysis: The chromatogram will show distinct peaks for the meso isomer and each of the two enantiomers, allowing for their collection and quantification.

-

Determination of Optical Rotation

Polarimetry is used to measure the optical activity of the purified chiral enantiomers.

-

Causality: Chiral molecules interact with plane-polarized light, causing the plane of polarization to rotate. The direction and magnitude of this rotation are characteristic of the molecule.

-

Protocol:

-

Instrument Calibration: Calibrate the polarimeter using a blank (pure solvent) to set the zero point.

-

Sample Preparation: Prepare a solution of the purified enantiomer of known concentration (c, in g/mL) in a suitable solvent (e.g., chloroform, ethanol).

-

Measurement: Fill the polarimeter cell of a known path length (l, in dm) with the solution, ensuring no air bubbles are present.

-

Observation: Measure the observed angle of rotation (α).

-

Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (l × c) . The measurement is typically reported with the temperature and wavelength of light used (e.g., [α]²⁰D).

-

Conclusion

The physical properties of this compound are intricately linked to its isomeric form. The geometry of the central double bond and the stereochemistry at the C2 and C5 carbons dictate the molecule's boiling point, melting point, solubility, and optical activity. While comprehensive experimental data for each isomer remains sparse, a combination of computational data and an understanding of stereochemical principles provides a robust framework for research. The application of definitive analytical techniques such as NMR spectroscopy for geometric assignment and chiral HPLC for stereoisomer separation are essential tools for any scientist working with this versatile chiral building block. This guide serves as a foundational resource, empowering researchers to navigate the complexities of this compound chemistry with confidence and precision.

References

- BenchChem. (n.d.). Structural and Configurational Aspects of this compound Isomers. Retrieved from a URL provided by the grounding tool.

-

Cheméo. (2025). This compound Physical Properties. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5356549, (Z)-hex-3-ene-2,5-diol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11506448, (Z,2R,5R)-hex-3-ene-2,5-diol. Retrieved from [Link]

- BenchChem. (n.d.). Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants: A Comprehensive Guide. Retrieved from a URL provided by the grounding tool.

- Pearson+. (2023). Which of the following diastereomers of hexane-2,5-diol is optically inactive?. Retrieved from a URL provided by the grounding tool.

Sources

- 1. Which of the following diastereomers of hexane-2,5-diol is optica... | Study Prep in Pearson+ [pearson.com]

- 2. Npc230931 | C6H12O2 | CID 5356549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemeo.com [chemeo.com]

- 4. (Z,2R,5R)-hex-3-ene-2,5-diol | C6H12O2 | CID 11506448 - PubChem [pubchem.ncbi.nlm.nih.gov]

synthesis of cis-3-Hexene-2,5-diol from 3-Hexyne-2,5-diol

An In-depth Technical Guide to the Stereoselective Synthesis of cis-3-Hexene-2,5-diol from 3-Hexyne-2,5-diol

Abstract

This technical guide provides a comprehensive, field-proven methodology for the stereoselective synthesis of cis-3-Hexene-2,5-diol via the partial hydrogenation of 3-Hexyne-2,5-diol. The core of this transformation relies on the use of Lindlar's catalyst, a heterogeneous palladium catalyst strategically "poisoned" to arrest the reduction at the alkene stage with high cis selectivity. This document elucidates the underlying reaction mechanism, offers a detailed, self-validating experimental protocol, outlines critical safety considerations, and provides expected analytical characterization data for the target compound. The content is structured to provide researchers, chemists, and drug development professionals with the necessary expertise to successfully and safely perform this synthesis, troubleshoot potential issues, and validate the final product's identity and stereochemistry.

Introduction and Strategic Overview

The stereocontrolled synthesis of alkenes is a cornerstone of modern organic chemistry, particularly in the development of pharmaceutical intermediates and complex molecules where geometric isomerism dictates biological activity. cis-3-Hexene-2,5-diol is a valuable building block, featuring two stereogenic centers and a Z-configured double bond. Its precursor, 3-Hexyne-2,5-diol, is readily synthesized from the reaction of acetaldehyde and acetylene.[1]

The primary challenge in converting an alkyne to an alkene is preventing over-reduction to the corresponding alkane. Standard hydrogenation catalysts like palladium on carbon (Pd/C) are too reactive and will typically reduce the alkyne completely to hexane-2,5-diol.[2] Therefore, a less reactive, or "poisoned," catalyst system is required. The method detailed herein employs Lindlar's catalyst for a stereoselective syn-addition of hydrogen across the alkyne's triple bond, yielding the desired cis-alkene.[3][4]

Mechanistic Rationale: The Principle of Controlled Catalysis

The success of this synthesis hinges on the unique properties of Lindlar's catalyst. This catalyst consists of palladium supported on calcium carbonate (CaCO₃) and treated with a catalytic poison, typically a lead salt like lead(II) acetate and an amine such as quinoline.[2]

The Causality Behind Catalyst Choice:

-

Palladium (Pd): The active metal surface where the catalytic cycle occurs.

-

Calcium Carbonate (CaCO₃): A support with a relatively low surface area, which inherently moderates the catalyst's activity compared to supports like activated carbon.

-

Lead Acetate & Quinoline (The "Poisons"): These components are crucial. They selectively deactivate the most reactive catalytic sites on the palladium surface.[5] This deactivation makes the catalyst energetic enough to facilitate the reduction of the high-energy alkyne π-bonds but insufficiently active to reduce the more stable alkene π-bond that is formed.[2][3] This prevents the subsequent, undesired reduction to the alkane.

The stereochemical outcome is dictated by the mechanism of heterogeneous catalysis. The alkyne adsorbs onto the palladium surface, and two hydrogen atoms are delivered simultaneously from the catalyst face to the same side of the triple bond. This concerted or near-concerted syn-addition mechanism is directly responsible for the formation of the cis (Z)-alkene.[3]

Caption: Mechanism of syn-Addition on Lindlar's Catalyst.

Experimental Protocol: A Self-Validating Workflow

This protocol is designed to be self-validating by incorporating in-process checks to monitor reaction completion and prevent over-reduction.

Materials and Reagents

| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Role |

| 3-Hexyne-2,5-diol | C₆H₁₀O₂ | 114.14 | 5.71 g (50 mmol) | Starting Material |

| Lindlar's Catalyst | Pd/CaCO₃, poisoned | - | ~300 mg (5 wt%) | Catalyst |

| Quinoline | C₉H₇N | 129.16 | ~300 mg | Catalyst Poison |

| Methanol (Anhydrous) | CH₃OH | 32.04 | 150 mL | Solvent |

| Hydrogen (H₂) Gas | H₂ | 2.02 | 1 atm (balloon) | Reducing Agent |

| Celite® 545 | - | - | As needed | Filtration Aid |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | Extraction/TLC |

| Hexanes | C₆H₁₄ | 86.18 | As needed | Extraction/TLC |

Apparatus

-

250 mL two-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Septa

-

Hydrogen gas cylinder with regulator

-

Balloons for holding hydrogen

-

Needles and tubing for gas transfer

-

Buchner funnel and filter flask

-

Rotary evaporator

Step-by-Step Procedure

-

Reaction Setup: To the 250 mL round-bottom flask, add 3-Hexyne-2,5-diol (5.71 g, 50 mmol) and a magnetic stir bar. Add anhydrous methanol (150 mL) and stir until the solid is fully dissolved.

-

Catalyst Addition: To the solution, add Lindlar's catalyst (~300 mg) followed by quinoline (~300 mg). The solution should turn into a dark grey suspension.

-

Hydrogen Atmosphere: Seal the flask with septa. Purge the flask by evacuating it under vacuum and backfilling with an inert gas (nitrogen or argon) three times. Finally, evacuate the flask and backfill with hydrogen gas from a balloon. Maintain a positive pressure of hydrogen (1 atm) by keeping the balloon attached.

-

Reaction Execution: Stir the reaction mixture vigorously at room temperature. Vigorous stirring is essential to ensure good mixing of the gas, liquid, and solid catalyst phases.

-

Reaction Monitoring (Self-Validation): The reaction progress must be monitored to prevent over-reduction.

-

After 1 hour, and every 30-60 minutes thereafter, pause the stirring and briefly remove a small aliquot (~0.1 mL) via syringe.

-

Filter the aliquot through a small plug of silica or Celite in a pipette to remove the catalyst.

-

Spot the filtered aliquot on a TLC plate alongside a spot of the starting material. Develop the plate using a suitable solvent system (e.g., 50:50 Ethyl Acetate:Hexanes).

-

The reaction is complete when the starting material spot has been completely consumed. Immediately proceed to the work-up to avoid reducing the desired alkene product.

-

-

Work-up and Purification:

-

Once the reaction is complete, carefully vent the hydrogen atmosphere and replace it with an inert gas.

-

Prepare a pad of Celite® in a Buchner funnel and wet it with methanol.

-

Filter the reaction mixture through the Celite pad to remove the catalyst. Wash the pad thoroughly with additional methanol (2 x 25 mL) to recover all the product.

-

Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude oil or solid is cis-3-Hexene-2,5-diol. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography if necessary.

-

Caption: Experimental Workflow for cis-3-Hexene-2,5-diol Synthesis.

Analytical Characterization

Validation of the final product's structure and stereochemistry is paramount. The following data are expected for cis-3-Hexene-2,5-diol.

| Technique | Expected Observations |

| ¹H NMR | Vinylic Protons (-CH=CH-): Multiplet around δ 5.5-5.8 ppm. The key diagnostic feature is the vicinal coupling constant (³J), which should be in the range of 8-12 Hz , characteristic of cis-alkene protons. Methine Protons (-CH(OH)-): Multiplet around δ 4.5-4.8 ppm. Methyl Protons (-CH₃): Doublet around δ 1.2-1.4 ppm. Hydroxyl Protons (-OH): Broad singlet, chemical shift is concentration and solvent dependent. |

| ¹³C NMR | Vinylic Carbons (-C=C-): Peaks around δ 130-135 ppm. Methine Carbons (-C(OH)-): Peaks around δ 65-70 ppm. Methyl Carbons (-CH₃): Peaks around δ 20-25 ppm. |

| IR Spectroscopy | O-H Stretch: Broad peak around 3300-3400 cm⁻¹ (hydroxyl groups). C-H Stretch (sp²): Peak just above 3000 cm⁻¹ (~3020 cm⁻¹). C=C Stretch: Weak peak around 1650 cm⁻¹ (characteristic of a symmetrically substituted alkene). C-O Stretch: Strong peak around 1050-1100 cm⁻¹. |

| Mass Spec (EI) | Molecular Ion (M⁺): Expected at m/z = 116 (for C₆H₁₂O₂). Fragmentation patterns would include loss of water and methyl groups. |

Safety and Hazard Management

Adherence to strict safety protocols is mandatory for this procedure.

-

3-Hexyne-2,5-diol: May cause skin and serious eye irritation. May cause damage to organs through prolonged or repeated exposure.[6][7] Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[7] Handle in a well-ventilated chemical fume hood.[6]

-

Hydrogen Gas (H₂): Extremely flammable gas. Ensure the reaction is conducted in a well-ventilated area, far from any ignition sources.[8] Use appropriate grounding for all equipment to prevent static discharge. Always leak-test the apparatus before introducing hydrogen.

-

Lindlar's Catalyst: Contains palladium and lead, which are heavy metals with associated toxicity. Avoid inhalation of the powder and skin contact. Handle in a fume hood and wear gloves. Dispose of the used catalyst and any contaminated materials as hazardous waste according to institutional guidelines.

-

Quinoline: Toxic and has a strong, unpleasant odor. Handle exclusively in a chemical fume hood.

-

Methanol: Flammable liquid and toxic upon ingestion, inhalation, or skin contact. Use in a well-ventilated fume hood.

Sources

- 1. CN102285867B - Synthesis method of 3-hexyne-2,5-diol - Google Patents [patents.google.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Reduction of Alkynes | OpenOChem Learn [learn.openochem.org]

- 4. m.youtube.com [m.youtube.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

An In-Depth Technical Guide to the Stereoisomers of 3-Hexene-2,5-diol: Nomenclature, Structure, and Synthesis

For Immediate Release

This technical guide provides a comprehensive analysis of the stereoisomerism of 3-hexene-2,5-diol, a molecule of significant interest in synthetic organic chemistry. We will delve into the structural features that give rise to its various stereoisomers, the systematic IUPAC nomenclature for each unique compound, and the stereoselective synthetic pathways to access them. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of stereochemical control and its implications.

Executive Summary

This compound is a fascinating molecule from a stereochemical perspective, possessing both geometric and optical isomerism. The presence of a carbon-carbon double bond at the C3 position and two chiral centers at the C2 and C5 positions results in a rich diversity of stereoisomers.[1] A thorough understanding of the spatial arrangement of atoms in these isomers is critical, as it directly influences their physical, chemical, and biological properties. This guide will systematically deconstruct the stereochemical complexity of this compound, providing a foundational framework for its application in stereoselective synthesis.

Structural Basis of Stereoisomerism

The stereochemical diversity of this compound originates from two key structural features:

-

Geometric Isomerism (E/Z Isomerism): The restricted rotation around the C3=C4 double bond gives rise to two geometric isomers: (E)-hex-3-ene-2,5-diol and (Z)-hex-3-ene-2,5-diol.[1] The E (entgegen) configuration denotes that the higher priority substituents on each carbon of the double bond are on opposite sides, while the Z (zusammen) configuration indicates they are on the same side.[2][3][4]

-

Optical Isomerism (Enantiomers and Diastereomers): The carbon atoms at positions C2 and C5 are both chiral centers, as they are each bonded to four different groups: a hydroxyl group (-OH), a methyl group (-CH3), a hydrogen atom (-H), and a segment of the carbon chain.[1] The presence of two chiral centers leads to the possibility of 2^2 = 4 stereoisomers for each geometric isomer.

Combining both geometric and optical isomerism, there are a total of 2 x 4 = 8 possible stereoisomers of this compound.

Systematic Nomenclature of Stereoisomers

The unambiguous naming of each stereoisomer is achieved using the Cahn-Ingold-Prelog (CIP) priority rules.[3] This system assigns priorities to the substituents on the chiral centers and the double bond, allowing for the assignment of R/S and E/Z configurations, respectively.

The (E)-3-Hexene-2,5-diol Family

For the trans or (E)-isomer, where the carbon backbone extends across the double bond, we have the following stereoisomers:

-

(2R, 5R)-(E)-hex-3-ene-2,5-diol

-

(2S, 5S)-(E)-hex-3-ene-2,5-diol

-

(2R, 5S)-(E)-hex-3-ene-2,5-diol

-

(2S, 5R)-(E)-hex-3-ene-2,5-diol

In this series, the (2R, 5R) and (2S, 5S) isomers are a pair of enantiomers. The (2R, 5S) and (2S, 5R) isomers are also a pair of enantiomers. However, due to the symmetry in the molecule, the (2R, 5S) and (2S, 5R) forms are identical and represent a single meso compound. A meso compound is an achiral compound that has chiral centers.

The (Z)-3-Hexene-2,5-diol Family

For the cis or (Z)-isomer, where the carbon backbone is on the same side of the double bond, a similar set of stereoisomers exists:

-

(2R, 5R)-(Z)-hex-3-ene-2,5-diol

-

(2S, 5S)-(Z)-hex-3-ene-2,5-diol

-

(2R, 5S)-(Z)-hex-3-ene-2,5-diol

-

(2S, 5R)-(Z)-hex-3-ene-2,5-diol

Similar to the (E)-family, the (2R, 5R) and (2S, 5S) isomers are enantiomers, and the (2R, 5S) and (2S, 5R) isomers represent a single meso compound.

The relationships between these isomers are crucial. Any isomer from the (E)-family is a diastereomer of any isomer from the (Z)-family. Within each family, the enantiomeric pairs are non-superimposable mirror images, while the meso compound is a diastereomer of the chiral enantiomers.

Visualization of Stereochemical Relationships

To better illustrate the relationships between the stereoisomers of this compound, the following diagram is provided.

Caption: Interrelationships between the stereoisomers of this compound.

Stereoselective Synthesis Strategies

The controlled synthesis of a specific stereoisomer of this compound is a significant challenge that showcases the power of modern synthetic organic chemistry. The primary precursor for this molecule is 3-hexyne-2,5-diol, which can be synthesized from the reaction of acetaldehyde and acetylene.[5] The stereochemical outcome is then determined by the method of reduction of the alkyne.

Synthesis of (Z)-3-Hexene-2,5-diol Isomers

The cis or (Z)-isomers are typically accessed through the partial hydrogenation of 3-hexyne-2,5-diol using a poisoned catalyst, most commonly Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline).[1] This catalyst facilitates the syn-addition of hydrogen across the triple bond, leading to the formation of the (Z)-alkene.

Experimental Protocol: Synthesis of (Z)-3-Hexene-2,5-diol

-

Catalyst Preparation: Prepare Lindlar's catalyst by suspending palladium on calcium carbonate in a solution of lead acetate and quinoline.

-

Reaction Setup: In a high-pressure hydrogenation vessel, dissolve 3-hexyne-2,5-diol in a suitable solvent (e.g., ethanol).

-

Hydrogenation: Add the prepared Lindlar's catalyst to the solution and subject the mixture to a hydrogen atmosphere (typically 1-5 atm).

-

Monitoring: Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the reaction stops at the alkene stage and does not proceed to the alkane.

-

Workup: Upon completion, filter the reaction mixture to remove the catalyst. Evaporate the solvent under reduced pressure to yield the crude (Z)-3-hexene-2,5-diol.

-

Purification: Purify the product by column chromatography or recrystallization to obtain the desired (Z)-isomer.

Synthesis of (E)-3-Hexene-2,5-diol Isomers

The trans or (E)-isomers are generally synthesized by the reduction of 3-hexyne-2,5-diol using sodium or lithium metal in liquid ammonia.[1] This dissolving metal reduction proceeds through a radical anion intermediate, which preferentially adopts a more stable trans configuration before protonation, leading to the (E)-alkene.

Experimental Protocol: Synthesis of (E)-3-Hexene-2,5-diol

-

Reaction Setup: In a three-necked flask equipped with a dry ice condenser, add anhydrous liquid ammonia at -78 °C.

-

Metal Dissolution: Carefully add small pieces of sodium or lithium metal to the liquid ammonia until a persistent blue color is observed, indicating the presence of solvated electrons.

-

Substrate Addition: Add a solution of 3-hexyne-2,5-diol in an anhydrous ether (e.g., diethyl ether or THF) dropwise to the reaction mixture.

-

Quenching: After the reaction is complete (indicated by the disappearance of the blue color), quench the reaction by the cautious addition of a proton source, such as ammonium chloride.

-

Workup: Allow the ammonia to evaporate. Add water and extract the product with an organic solvent.

-

Purification: Dry the organic extracts, evaporate the solvent, and purify the resulting (E)-3-hexene-2,5-diol by column chromatography or distillation.

Characterization and Separation

The different stereoisomers of this compound will exhibit distinct physical properties, such as melting points, boiling points, and spectroscopic signatures (NMR, IR). Chiral chromatography techniques, such as gas chromatography or high-performance liquid chromatography (HPLC) with a chiral stationary phase, are indispensable for the separation and analysis of the enantiomeric pairs.

| Property | (E)-hex-3-ene-2,5-diol | (Z)-hex-3-ene-2,5-diol |

| Common Name | trans-3-Hexene-2,5-diol | cis-3-Hexene-2,5-diol |

| Molecular Formula | C6H12O2 | C6H12O2 |

| Molecular Weight | 116.16 g/mol | 116.16 g/mol |

| InChIKey | AQSWYJHDAKIVIM-ONEGZZNKSA-N | AQSWYJHDAKIVIM-ARJAWSKDSA-N |

| Data sourced from PubChem |

Conclusion

The stereoisomerism of this compound provides a rich platform for the study of stereochemical principles and the development of stereoselective synthetic methodologies. A profound grasp of the nomenclature, structure, and synthetic routes to each unique stereoisomer is paramount for its effective utilization in research and development, particularly in fields where molecular geometry dictates function, such as medicinal chemistry and materials science. The protocols and conceptual frameworks presented in this guide offer a solid foundation for scientists and researchers working with this versatile chemical entity.

References

- Google Patents. (n.d.). CN102285867B - The synthetic method of 3-hexyne-2,5-diol.

-

Master Organic Chemistry. (2025, February 28). E and Z Notation For Alkenes (+ Cis/Trans). Retrieved from [Link]

-

Freesciencelessons. (2021, October 28). A Level Chemistry Revision "E / Z Isomers". YouTube. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 14). 7.7: Sequence Rules - The E,Z Designation. Retrieved from [Link]

Sources

Spectroscopic Blueprint of (E)-hex-3-ene-2,5-diol: A Technical Guide for Advanced Drug Development

This guide provides an in-depth exploration of the spectroscopic properties of (E)-hex-3-ene-2,5-diol, a key chiral building block in synthetic organic chemistry. A thorough understanding of its spectroscopic signature is paramount for researchers in drug discovery and development, enabling precise structural confirmation, purity assessment, and reaction monitoring. This document moves beyond a simple recitation of data, offering insights into the causal relationships between molecular structure and spectral features, grounded in fundamental principles of spectroscopic analysis.

Molecular Structure and its Spectroscopic Implications

(E)-hex-3-ene-2,5-diol is a C6 unsaturated diol characterized by a trans-configured carbon-carbon double bond and two stereogenic centers at the C2 and C5 positions. This specific arrangement dictates a unique set of spectroscopic characteristics that allow for its unambiguous identification.

Caption: Molecular structure of (E)-hex-3-ene-2,5-diol.

The presence of hydroxyl groups, a C=C double bond, and stereocenters provides a rich tapestry of signals across various spectroscopic techniques, each offering a unique piece of the structural puzzle.

Synthesis of (E)-hex-3-ene-2,5-diol: A Practical Protocol

The reliable synthesis of (E)-hex-3-ene-2,5-diol is a prerequisite for its spectroscopic analysis. A common and efficient method involves the stereoselective reduction of the corresponding α,β-unsaturated diketone, (E)-hex-3-ene-2,5-dione. The Luche reduction, employing sodium borohydride in the presence of a lanthanide salt such as cerium(III) chloride, is particularly effective for the 1,2-reduction of enones to allylic alcohols, minimizing the competing 1,4-conjugate addition.[1][2][3]

Experimental Protocol: Luche Reduction of (E)-hex-3-ene-2,5-dione

Caption: Step-by-step synthesis of (E)-hex-3-ene-2,5-diol.

Step-by-Step Methodology:

-

Dissolution: Dissolve (E)-hex-3-ene-2,5-dione (1.0 eq) in methanol (MeOH) in a round-bottom flask.

-

Addition of Lanthanide Salt: To this solution, add cerium(III) chloride heptahydrate (CeCl₃·7H₂O) (1.0 eq).

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (1.0 eq) portion-wise to the stirred solution. The addition should be controlled to manage any effervescence.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by the slow addition of water.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of MeOH).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford pure (E)-hex-3-ene-2,5-diol.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number, connectivity, and chemical environment of protons in a molecule. The predicted ¹H NMR spectrum of (E)-hex-3-ene-2,5-diol is expected to show distinct signals for the different types of protons present.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -OH | Broad singlet | s | - |

| H3, H4 (vinylic) | 5.6 - 5.8 | m | |

| H2, H5 (methine) | 4.2 - 4.4 | m | |

| H1, H6 (methyl) | 1.2 - 1.4 | d | ~6.5 |

Interpretation and Rationale:

-

Vinylic Protons (H3, H4): These protons are in the deshielded region of the spectrum due to the electron-withdrawing effect of the sp² hybridized carbons of the double bond. The trans-configuration is expected to result in a large coupling constant (typically > 12 Hz) between H3 and H4.

-

Methine Protons (H2, H5): These protons are attached to carbons bearing electronegative oxygen atoms, which deshields them, causing a downfield shift. They will appear as multiplets due to coupling with the adjacent vinylic and methyl protons.

-

Methyl Protons (H1, H6): These protons are in the most shielded environment and will appear as a doublet due to coupling with the adjacent methine protons (H2 and H5).

-

Hydroxyl Protons (-OH): The chemical shift of the hydroxyl protons is highly dependent on concentration and solvent due to hydrogen bonding. They typically appear as a broad singlet and may exchange with deuterium in D₂O, leading to the disappearance of their signal.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Due to the symmetry of (E)-hex-3-ene-2,5-diol, the ¹³C NMR spectrum is expected to show three distinct signals.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C3, C4 (vinylic) | 130 - 135 |

| C2, C5 (methine) | 70 - 75 |

| C1, C6 (methyl) | 20 - 25 |

Interpretation and Rationale:

-

Vinylic Carbons (C3, C4): The sp² hybridized carbons of the double bond are significantly deshielded and appear at the lowest field.[4][5]

-

Methine Carbons (C2, C5): These sp³ hybridized carbons are bonded to electronegative oxygen atoms, which causes a significant downfield shift compared to simple alkyl carbons.

-

Methyl Carbons (C1, C6): These sp³ hybridized carbons are in the most shielded environment and appear at the highest field.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of (E)-hex-3-ene-2,5-diol will be dominated by absorptions corresponding to the O-H and C=C bonds.

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H stretch (hydrogen-bonded) | 3200 - 3600 | Strong, Broad |

| C-H stretch (sp³) | 2850 - 3000 | Medium |

| C=C stretch | 1660 - 1680 | Weak to Medium |

| C-O stretch | 1000 - 1200 | Strong |

Interpretation and Rationale:

-

O-H Stretch: The most prominent feature will be a strong, broad absorption in the 3200-3600 cm⁻¹ region, characteristic of the hydrogen-bonded hydroxyl groups.[6]

-

C=C Stretch: A weak to medium intensity absorption is expected in the 1660-1680 cm⁻¹ region, corresponding to the C=C stretching vibration. The intensity is often weak for symmetrically substituted trans-alkenes due to a small change in dipole moment during the vibration.

-

C-O Stretch: A strong absorption in the 1000-1200 cm⁻¹ region will be present due to the C-O stretching of the secondary alcohol groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For (E)-hex-3-ene-2,5-diol, electron ionization (EI) would likely lead to fragmentation.

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of 116.16 g/mol may be observed, although it might be weak due to the lability of the molecule.[7][8]

-

Loss of Water [M-18]⁺: A common fragmentation pathway for alcohols is the loss of a water molecule.

-

Loss of a Methyl Group [M-15]⁺: Cleavage of a terminal methyl group is a possible fragmentation.

-

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is a characteristic fragmentation for alcohols. This would lead to the formation of a resonance-stabilized cation.

Caption: Key fragmentation pathways in the mass spectrum.

Conclusion

The spectroscopic data of (E)-hex-3-ene-2,5-diol, whether experimentally determined or reliably predicted, provides a definitive fingerprint for its structural verification. The combination of ¹H NMR, ¹³C NMR, IR, and mass spectrometry allows for a comprehensive and unambiguous characterization of this important synthetic intermediate. This guide serves as a foundational resource for researchers, enabling them to confidently identify and utilize this molecule in their drug discovery and development endeavors.

References

-

ResearchGate. (n.d.). 1H-NMR (a) and 13C-NMR (b) spectra of diol compound. Retrieved from [Link]

-

ResearchGate. (2018). Chemoselective reduction for different steroidal alpha, beta-unsaturated ketone into diene by using Luche reagent. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Luche Reduction. Retrieved from [Link]

-

PubChem. (n.d.). (E)-hex-3-ene-2,5-dione. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

-

PubMed. (1983). Mass spectrometric analysis of long-chain esters of diols. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 3-Hexene-2,5-diol. Retrieved from [Link]

-

Wikipedia. (n.d.). Luche reduction. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Alkenes. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Retrieved from [Link]

-

SpectraBase. (n.d.). This compound. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

Michigan State University. (n.d.). Infrared Spectrometry. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

SlidePlayer. (n.d.). IR Spectroscopy of Hydrocarbons Hydrocarbons contain only carbon-carbon bonds and carbon-hydrogen bonds. Retrieved from [Link]

-

Brainly. (2023, October 12). [FREE] Place 2,5-cyclohexadiene-1,4-dione (Diels-Alder adduct) and ethanol (EtOH) into the round-bottom flask. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

-

Wikipedia. (n.d.). Alkene. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

JoVE. (2024, December 5). Video: IR Frequency Region: Alkene and Carbonyl Stretching. Retrieved from [Link]

-

ResearchGate. (2025, August 5). MS–MS Fragmentation Patterns of Cholesterol Oxidation Products. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). carbon-13 NMR spectrum of E/Z pent-2-ene (cis/trans isomers). Retrieved from [Link]

-

Spectroscopy Online. (2016, November 1). The Infrared Spectroscopy of Alkenes. Retrieved from [Link]

-

ACS Publications. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). compared using 13C nmr spectroscopy. Retrieved from [Link]

-

Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Luche Reduction [organic-chemistry.org]

- 3. Luche reduction - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. C5H10 C-13 nmr spectrum of E-pent-2-ene 2-pentene Z-pent-2-ene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cis-pent-2-ene trans-pent-2-ene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. uobabylon.edu.iq [uobabylon.edu.iq]

- 7. This compound [webbook.nist.gov]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

The Enduring Legacy of Unsaturated Vicinal Diols: From Discovery to Keystone of Modern Drug Development

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unassuming Power of a Bifunctional Motif

In the vast landscape of organic chemistry, the vicinal diol, a seemingly simple arrangement of two hydroxyl groups on adjacent carbon atoms, has proven to be a structural motif of profound importance. When this arrangement is coupled with unsaturation within the carbon backbone, a versatile and highly reactive functional group emerges: the unsaturated vicinal diol. This guide provides an in-depth exploration of the discovery, history, and synthetic evolution of these remarkable molecules. More importantly, it delves into their critical role as chiral synthons and key intermediates in the synthesis of complex natural products and life-saving pharmaceuticals, offering field-proven insights for today's researchers and drug development professionals.

A Historical Odyssey: The Dawn of Diol Chemistry

The story of vicinal diols begins in the mid-19th century. While the initial focus was on their saturated counterparts, these early discoveries laid the essential groundwork for the entire field. French chemist Charles-Adolphe Wurtz is credited with the first synthesis of a vicinal diol, ethylene glycol, in 1856.[1] His work opened the door to understanding the fundamental properties and reactivity of this new class of compounds.

The leap to unsaturated vicinal diols is less definitively marked in the annals of chemistry. However, the late 19th and early 20th centuries saw a surge in the exploration of alkene chemistry, and with it, the development of methods for their oxidation. One of the earliest and most significant methods for the stereoselective synthesis of vicinal diols from alkenes was the Prévost reaction , first reported by Charles Prévost. This reaction, utilizing iodine and silver benzoate in an anhydrous solvent, yields anti-diols.[2] A pivotal modification by Robert Burns Woodward, known as the Woodward cis-hydroxylation , introduced water into the reaction mixture, leading to the formation of syn-diols.[3][4][5][6] These early stoichiometric methods, though groundbreaking, were often hampered by the use of expensive and toxic reagents.

The mid-20th century witnessed a paradigm shift towards catalytic methods. The Milas hydroxylation , introduced in 1930, utilized hydrogen peroxide in the presence of catalytic osmium tetroxide (OsO₄).[7] This was a significant step towards greater efficiency, but issues with over-oxidation persisted. A major advancement came in 1973 with the development of the Upjohn dihydroxylation , which employed N-methylmorpholine N-oxide (NMO) as a co-oxidant to regenerate the osmium catalyst, allowing for the use of truly catalytic amounts of the precious metal.[7]

The pinnacle of this evolutionary journey arrived in the 1980s with K. Barry Sharpless's development of the Asymmetric Dihydroxylation (AD) .[8] This Nobel Prize-winning work introduced chiral quinine-derived ligands to the osmium-catalyzed reaction, enabling the highly enantioselective synthesis of vicinal diols from a wide range of alkenes.[8] The commercial availability of "AD-mix" reagents, containing the catalyst, co-oxidant, and chiral ligand, has made this powerful transformation accessible to chemists worldwide.[8]

The Strategic Advantage: Why Unsaturated Vicinal Diols Matter in Drug Development

The true value of unsaturated vicinal diols in the pharmaceutical industry lies in their unique combination of structural features. The two hydroxyl groups provide handles for further functionalization, while the double bond offers a site for a diverse array of chemical transformations. Furthermore, the ability to control the stereochemistry of the diol through asymmetric synthesis makes them invaluable chiral building blocks for constructing complex, biologically active molecules.

Unsaturated vicinal diols serve as key intermediates in the synthesis of a wide range of pharmaceuticals, including:

-

Antihypertensive Agents: The synthesis of the β-blocker Nebivolol, used to treat high blood pressure, prominently features a chiral vicinal diol intermediate generated via Sharpless Asymmetric Dihydroxylation.[9]

-

Anticancer Drugs: The structural complexity of many natural product-derived anticancer agents often necessitates the use of stereochemically defined building blocks. Unsaturated vicinal diols provide a versatile platform for the construction of these intricate molecular architectures.

-

Antibiotics: The synthesis of various macrolide and other complex antibiotics relies on the precise installation of multiple stereocenters, a task for which chiral diols are exceptionally well-suited.

-

Antiviral Therapeutics: The development of novel antiviral agents, including those targeting HIV and other viruses, often involves the synthesis of complex carbocyclic and heterocyclic nucleoside analogs, where the stereochemical arrangement of hydroxyl groups is critical for biological activity.

A Comparative Analysis of Key Synthetic Methodologies

The choice of synthetic method for preparing an unsaturated vicinal diol is dictated by the desired stereochemistry, the nature of the substrate, and considerations of cost and scalability. The following table provides a comparative overview of the seminal methods:

| Method | Reagents | Stereoselectivity | Advantages | Disadvantages |

| Prévost Reaction | I₂, Silver Benzoate (anhydrous) | anti-dihydroxylation | Reliable for anti-diol synthesis.[2] | Stoichiometric, expensive silver salts, waste generation.[2] |

| Woodward Hydroxylation | I₂, Silver Acetate, H₂O | syn-dihydroxylation | Reliable for syn-diol synthesis.[4] | Stoichiometric, expensive silver salts, waste generation.[2] |

| Upjohn Dihydroxylation | cat. OsO₄, NMO | syn-dihydroxylation | Catalytic in osmium, good yields.[7] | Racemic products, OsO₄ is toxic and expensive.[7] |

| Sharpless Asymmetric Dihydroxylation | cat. OsO₄, K₃Fe(CN)₆, Chiral Ligand (AD-mix) | Highly Enantioselective syn-dihydroxylation | High enantioselectivity, broad substrate scope, commercially available reagents.[8] | OsO₄ is toxic and expensive, though used catalytically.[8] |

Experimental Protocols: From Benchtop to Process Scale

To provide practical, field-proven insights, this section details the step-by-step methodologies for two of the most influential dihydroxylation reactions.

Protocol 1: Woodward Cis-Hydroxylation

This protocol provides a general procedure for the syn-dihydroxylation of an alkene.

Materials:

-

Alkene

-

Iodine (I₂)

-

Silver Acetate (AgOAc)

-

Glacial Acetic Acid

-

Water

-

Sodium Hydroxide (NaOH) solution

-

Diethyl Ether

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Dissolve the alkene in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

-

Add silver acetate to the solution.

-

Slowly add a solution of iodine in glacial acetic acid to the stirred suspension. The reaction is typically exothermic and may require cooling in an ice bath.

-

After the iodine color has discharged, add the requisite amount of water to the reaction mixture.

-

Heat the mixture to reflux for several hours until the intermediate is fully hydrolyzed.

-

Cool the reaction mixture to room temperature and neutralize with a sodium hydroxide solution.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to afford the crude syn-diol.

-

Purify the crude product by chromatography or recrystallization.

Protocol 2: Sharpless Asymmetric Dihydroxylation (Using AD-mix-β)

This protocol outlines a general procedure for the enantioselective syn-dihydroxylation of a prochiral alkene.

Materials:

-

Alkene

-

AD-mix-β

-

tert-Butanol

-

Water

-

Sodium Sulfite (Na₂SO₃)

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, prepare a 1:1 mixture of tert-butanol and water.

-

Add AD-mix-β to the solvent mixture and stir until the solids are dissolved, resulting in a clear, two-phase system.

-

Cool the mixture to 0 °C in an ice bath.

-

Add the alkene to the vigorously stirred mixture.

-

Continue stirring at 0 °C for the recommended reaction time (typically 6-24 hours), monitoring the reaction progress by TLC.

-

Once the reaction is complete, quench by adding solid sodium sulfite and stirring for one hour.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude chiral diol by chromatography to obtain the enantioenriched product.

Visualizing the Mechanisms: A DOT Language Representation

To further elucidate the mechanistic underpinnings of these key transformations, the following diagrams are provided in Graphviz DOT language.

Caption: Mechanistic pathways of the Prévost and Woodward dihydroxylation reactions.

Caption: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.

Conclusion: An Ever-Evolving Field with a Bright Future

The journey of the unsaturated vicinal diol, from its conceptual beginnings in 19th-century laboratories to its current status as a cornerstone of modern pharmaceutical synthesis, is a testament to the relentless pursuit of chemical innovation. The development of increasingly sophisticated and selective synthetic methods has transformed these once-elusive molecules into readily accessible and highly valuable tools for drug discovery and development. For researchers and scientists in the pharmaceutical industry, a deep understanding of the history, synthesis, and strategic application of unsaturated vicinal diols is not merely an academic exercise but a practical necessity for the design and creation of the next generation of life-saving medicines. The continued exploration of new catalytic systems and novel applications for these versatile building blocks ensures that the legacy of the unsaturated vicinal diol will endure and evolve for many years to come.

References

- Chen, X.-M., Ning, X.-S., & Kang, Y.-B. (2016). Aerobic Acetoxyhydroxylation of Alkenes Cooperatively Catalyzed by Organic Nitrite and Palladium. Organic Letters, 18(20), 5368–5371.

-

Wikipedia contributors. (2023, December 12). Dihydroxylation. In Wikipedia, The Free Encyclopedia. Retrieved January 24, 2026, from [Link]

- Ghosh, A. K., & Brindisi, M. (2017). Studies directed toward the exploitation of vicinal diols in the synthesis of (+)-nebivolol intermediates. Beilstein Journal of Organic Chemistry, 13, 534–542.

- Maaghloud, F. E., Achraf, A., Jamal, J., & Mohamed, D. (2024). A Simple, Effective, and Selective Approach to Synthesize Natural Vicinal Diols from α‐Costic Acid. ChemistrySelect, 9(30).

-

Wikipedia contributors. (2024, January 15). Ethylene glycol. In Wikipedia, The Free Encyclopedia. Retrieved January 24, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Prévost Reaction. Retrieved January 24, 2026, from [Link]

-

Master Organic Chemistry. (2011, July 1). OsO4 (Osmium Tetroxide) for Dihydroxylation of Alkenes. Retrieved January 24, 2026, from [Link]

-

Wikipedia contributors. (2023, November 28). Sharpless asymmetric dihydroxylation. In Wikipedia, The Free Encyclopedia. Retrieved January 24, 2026, from [Link]

-

Vedantu. (n.d.). Woodward Reaction: Mechanism, Steps, Applications & Tips. Retrieved January 24, 2026, from [Link]

-

YouTube. (2020, August 26). Woodward hydroxylation|| prevost reaction ||mechanism with examples. Retrieved January 24, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Woodward Reaction. Retrieved January 24, 2026, from [Link]

-

Grokipedia. (n.d.). Woodward cis-hydroxylation. Retrieved January 24, 2026, from [Link]

-

YouTube. (2020, November 9). Formation of vicinal diols from alkenes. Anti and syn diols. Retrieved January 24, 2026, from [Link]

-

Chemistry Steps. (n.d.). Diols: Nomenclature, Preparation, and Reactions. Retrieved January 24, 2026, from [Link]

- Bera, S., Mickle, T., & Nair, V. (1999). Synthesis and antiviral studies of unsaturated analogues of isomeric dideoxynucleosides. Nucleosides & Nucleotides, 18(11-12), 2379–2395.

Sources

- 1. Prevost Reaction [organic-chemistry.org]

- 2. chemistnotes.com [chemistnotes.com]

- 3. Woodward Reaction: Mechanism, Steps, Applications & Tips [vedantu.com]

- 4. youtube.com [youtube.com]

- 5. Woodward Reaction [organic-chemistry.org]

- 6. Dihydroxylation - Wikipedia [en.wikipedia.org]

- 7. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 8. Studies directed toward the exploitation of vicinal diols in the synthesis of (+)-nebivolol intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and antiviral studies of unsaturated analogues of isomeric dideoxynucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Hexene-2,5-diol: Synthesis, Stereochemistry, and Reactivity

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-Hexene-2,5-diol, a versatile unsaturated diol with significant applications in synthetic organic chemistry. We will delve into its fundamental molecular properties, explore the nuances of its stereoisomerism, detail established synthetic routes, and examine its key chemical transformations. This document is intended to serve as a practical resource for laboratory professionals engaged in chemical synthesis and drug discovery.

Core Molecular Properties

This compound is a six-carbon unsaturated alcohol containing two hydroxyl groups and a central carbon-carbon double bond. Its fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₆H₁₂O₂ | [1][2][3] |

| Molecular Weight | 116.16 g/mol | [1][2][3] |

| CAS Number | 7319-23-5 | [3] |

These basic identifiers are crucial for procurement, safety data sheet (SDS) referencing, and analytical characterization.

Structural Elucidation and Stereoisomerism: A Molecule of Complexity

The structure of this compound presents two key sources of isomerism: geometric isomerism arising from the C3-C4 double bond and stereoisomerism due to the presence of two chiral centers at the C2 and C5 positions.[4] This structural complexity is a critical consideration in its synthesis and application, as different isomers can exhibit distinct biological activities and chemical properties.

Geometric Isomerism: (E)- and (Z)-Configurations

The restricted rotation around the carbon-carbon double bond gives rise to two geometric isomers:

-

(E) -This compound (trans): In this configuration, the substituents on the double-bonded carbons are on opposite sides. The trans isomer is generally the more thermodynamically stable of the two.

-

(Z) -This compound (cis): Here, the substituents are on the same side of the double bond.[4]

The choice of synthetic route directly influences which geometric isomer is predominantly formed.

Stereoisomerism: Chiral Centers and Diastereomers

The carbon atoms at positions 2 and 5 are both chiral centers, as they are each bonded to four different groups: a hydrogen atom, a methyl group, a hydroxyl group, and the remainder of the carbon chain.[4] This leads to the possibility of multiple stereoisomers for each geometric isomer, including enantiomeric pairs ((2R, 5R) and (2S, 5S)) and a meso compound (2R, 5S). The specific stereochemistry can have a profound impact on the molecule's interaction with other chiral molecules, a key consideration in drug development.

Synthesis of this compound: A Stereoselective Approach

The primary and most direct route to synthesizing this compound is through the selective reduction of 3-hexyne-2,5-diol. The stereochemical outcome of this reaction is highly dependent on the choice of catalyst and reaction conditions.

Synthesis of (Z)-3-Hexene-2,5-diol (cis)

The cis-isomer is typically prepared via catalytic hydrogenation of 3-hexyne-2,5-diol using a poisoned catalyst, most commonly Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline). This catalyst system facilitates the syn-addition of hydrogen across the alkyne triple bond, yielding the Z-alkene.

Synthesis of (E)-3-Hexene-2,5-diol (trans)

Conversely, the trans-isomer is accessible through the reduction of 3-hexyne-2,5-diol with sodium metal in liquid ammonia. This dissolving metal reduction proceeds via a radical anion intermediate, which allows for the formation of the more stable trans-alkene.

The following diagram illustrates the divergent synthetic pathways to the geometric isomers of this compound.

Caption: Synthetic routes to (Z)- and (E)-3-Hexene-2,5-diol.

Key Reactions and Synthetic Utility

This compound serves as a valuable intermediate in the synthesis of other important molecules. Its diol and alkene functionalities allow for a range of chemical transformations.

Oxidation to 3-Hexene-2,5-dione

The hydroxyl groups of this compound can be oxidized to ketones, yielding 3-hexene-2,5-dione.[5] This transformation can be achieved using common oxidizing agents such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid). The resulting α,β-unsaturated dione is a useful building block in its own right.

Reduction to 2,5-Hexanediol

The carbon-carbon double bond can be reduced through catalytic hydrogenation, for instance, with a palladium catalyst, to produce the saturated diol, 2,5-hexanediol. This saturated diol is a precursor to 2,5-hexanedione, a key reagent in the synthesis of five-membered heterocyclic compounds like 2,5-dimethylpyrroles.

The following workflow outlines the key transformations of this compound.

Sources

Unlocking Nature's Arsenal: A Technical Guide to the Potential Natural Occurrence and Significance of 3-Hexene-2,5-diol Derivatives

For the attention of: Researchers, scientists, and drug development professionals.

This document provides an in-depth exploration of the potential natural occurrence of 3-hexene-2,5-diol and its derivatives. Moving beyond a conventional review, this guide synthesizes current knowledge, proposes scientifically grounded hypotheses, and offers detailed methodologies for the discovery, isolation, and characterization of this promising class of compounds.

Section 1: The Emerging Significance of Short-Chain Unsaturated Diols

The relentless pursuit of novel bioactive scaffolds has led researchers to explore previously overlooked chemical spaces. Among these, short-chain unsaturated diols, such as this compound, represent a class of molecules with significant, yet largely untapped, potential. Their structural simplicity, featuring a C6 backbone, a double bond, and two hydroxyl groups, belies a chemical complexity arising from stereoisomerism and the potential for diverse functionalization.[1] The presence of both hydrophilic (hydroxyl) and lipophilic (alkene and alkyl) regions imparts these molecules with unique physicochemical properties that are advantageous for biological interactions.

While the saturated analogue, 2,5-hexanediol, is a known metabolite, the introduction of unsaturation in this compound opens avenues for varied biological activity. The double bond can participate in various biological interactions, and its position, along with the stereochemistry of the two chiral centers at C2 and C5, can drastically influence molecular shape and receptor binding.[1]

Section 2: Postulated Natural Sources and Biosynthetic Pathways

Direct evidence for the widespread natural occurrence of this compound remains elusive in mainstream literature. However, a comprehensive analysis of related metabolic pathways in microorganisms, particularly fungi, provides a strong basis for postulating their existence and guiding discovery efforts.

Fungi: A Promising Frontier for Volatile Bioactives

Filamentous fungi are prolific producers of a vast array of volatile organic compounds (VOCs), including a variety of alcohols, alkanes, and terpenoids.[2] Many of these VOCs play crucial roles in fungal communication, defense, and interactions with other organisms.[3] The production of C6 to C9 branched alcohols has been documented in genera such as Ascocoryne, suggesting the presence of enzymatic machinery capable of synthesizing complex short-chain alcohols.[2]

Hypothetical Biosynthetic Route in Fungi

The biosynthesis of this compound in fungi is likely to originate from fatty acid metabolism. A plausible pathway involves the modification of a six-carbon fatty acid precursor.

Hypothetical Biosynthetic Pathway of this compound

Caption: Hypothetical biosynthetic pathway of this compound in fungi.

Causality Behind the Proposed Pathway:

-

Desaturation: The initial step likely involves a desaturase enzyme acting on a C6 acyl-CoA precursor, such as hexanoyl-CoA, to introduce a double bond at the C3 position, forming 3-hexenoyl-CoA. Fungal genomes are rich in desaturases involved in fatty acid metabolism.

-

Allylic Hydroxylation: The key steps leading to the diol structure are likely catalyzed by cytochrome P450 monooxygenases.[4] These enzymes are known to perform highly specific hydroxylations at allylic positions.[4][5][6] A first hydroxylation event could occur at the C2 position, followed by a second at the C5 position. The regioselectivity and stereoselectivity of these P450 enzymes would determine the final isomeric form of the diol.

-

Reduction: If the hydroxylation steps proceed via a ketone intermediate (e.g., 3-hexene-2,5-dione), a final reduction step catalyzed by an alcohol dehydrogenase would yield the diol. Fungi possess a wide array of alcohol dehydrogenases with varying substrate specificities.[7]

Section 3: Methodologies for Discovery and Characterization

The successful identification of novel this compound derivatives from natural sources hinges on a carefully designed workflow encompassing extraction, isolation, and structural elucidation.

Extraction of Polar Volatile Compounds

Given the anticipated polarity and volatility of this compound, conventional extraction methods may be suboptimal. A multi-pronged approach is recommended.

Experimental Protocol: Solid-Phase Extraction (SPE) for Polar Volatiles

-

Sample Preparation: A liquid culture of the target fungus is centrifuged to remove mycelia. The supernatant is filtered through a 0.22 µm filter.

-

Sorbent Selection: A polar sorbent such as diol-bonded silica or aminopropyl-bonded silica is chosen for the SPE cartridge.[8]

-

Cartridge Conditioning: The SPE cartridge is conditioned sequentially with a nonpolar solvent (e.g., hexane), followed by a moderately polar solvent (e.g., ethyl acetate), and finally with the same solvent as the sample matrix (e.g., acidified water).

-

Sample Loading: The filtered supernatant is passed through the conditioned SPE cartridge at a controlled flow rate.

-

Washing: The cartridge is washed with a nonpolar solvent to remove lipophilic impurities.

-

Elution: The retained polar compounds, including the target diols, are eluted with a polar solvent such as methanol or acetonitrile.

-

Concentration: The eluate is concentrated under a gentle stream of nitrogen before analysis.

Workflow for Extraction and Analysis of this compound Derivatives

Caption: A streamlined workflow for the discovery of this compound derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the analytical technique of choice for identifying volatile and semi-volatile compounds.[2] Due to the polar nature of the hydroxyl groups, derivatization is often necessary to improve chromatographic resolution and mass spectral characteristics.[9]

Experimental Protocol: GC-MS Analysis with Silylation

-

Derivatization: The dried extract is reconstituted in a suitable solvent (e.g., pyridine). A silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), is added, and the mixture is heated to 60-70°C for 30 minutes.

-

GC Conditions:

-

Column: A polar capillary column (e.g., DB-Wax or equivalent) is recommended for separating the isomers of the derivatized diol.[10]

-

Injector Temperature: 250°C.

-

Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 230°C at a rate of 5°C/minute.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Ion Source Temperature: 230°C.

-

Transfer Line Temperature: 280°C.

-

Data Interpretation: The resulting mass spectra are compared with spectral libraries (e.g., NIST, Wiley) for tentative identification. The fragmentation patterns of the silylated diols are expected to show characteristic ions corresponding to the loss of methyl groups and trimethylsilanol.

Structural Elucidation and Stereochemical Assignment

Unambiguous structure determination requires further spectroscopic analysis.

| Technique | Purpose |

| High-Resolution Mass Spectrometry (HRMS) | Provides the exact mass and elemental composition of the molecule. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR are used to determine the carbon skeleton and the position of functional groups. 2D NMR techniques (COSY, HSQC, HMBC) are employed to establish connectivity. |

| Chiral Gas Chromatography | Separation of enantiomers to determine the stereochemistry at the C2 and C5 positions. |

Section 4: Potential Pharmacological Activities and Drug Development Implications

While the specific biological activities of this compound derivatives are yet to be extensively studied, the known pharmacology of related compounds provides a strong rationale for their investigation in drug discovery programs.

-

Antimicrobial and Antifungal Properties: Many fungal VOCs exhibit antimicrobial and antifungal activities as part of their natural defense mechanisms.[2]

-

Anti-inflammatory Effects: Some lipid-derived vicinal diols have been shown to possess anti-inflammatory properties, suggesting that short-chain unsaturated diols could have similar activities.

-

Neurological and Behavioral Effects: The structural similarity to known neuroactive compounds warrants investigation into their potential effects on the central nervous system.

The modular nature of the proposed biosynthetic pathway suggests that combinatorial biosynthesis approaches could be employed to generate a library of this compound derivatives with diverse substitutions for structure-activity relationship (SAR) studies.

Section 5: Conclusion and Future Directions